molecular formula C18H19NO2S B2384313 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421588-88-6

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2384313
M. Wt: 313.42
InChI Key: OAWKCSOHRZVAOB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research to study the biological mechanisms of various diseases. CPTH2 is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with thiophene-2-carboxylic acid chloride, followed by the addition of acryloyl chloride to form the final product.

Starting Materials
2-cyclopropyl-2-hydroxy-2-phenylethylamine, thiophene-2-carboxylic acid chloride, acryloyl chloride

Reaction
Step 1: 2-cyclopropyl-2-hydroxy-2-phenylethylamine is reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide., Step 2: Acryloyl chloride is added to the reaction mixture and the reaction is allowed to proceed to form the final product (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide., Step 3: The product is purified by column chromatography using a suitable solvent system.

Mechanism Of Action

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is a competitive inhibitor of HATs, which binds to the acetyl-CoA binding site of the enzyme. The inhibition of HAT activity by (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide leads to a decrease in histone acetylation, which in turn affects gene expression. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects in various cell types. In cancer cells, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis, and to inhibit tumor growth in vivo. In neurons, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. In macrophages, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of HATs, and has been shown to have therapeutic potential in several diseases. However, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide also has some limitations. It is a small molecule inhibitor, which may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, the off-target effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide on other enzymes and pathways are not well understood.

Future Directions

There are several future directions for research on (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the investigation of the off-target effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide on other enzymes and pathways. Additionally, the therapeutic potential of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide in other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation. Finally, the development of more effective delivery methods for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide may improve its bioavailability and efficacy in vivo.

Scientific Research Applications

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied in scientific research due to its potent inhibitory effects on HATs. HATs are enzymes that catalyze the acetylation of histone proteins, which play a critical role in regulating gene expression. Dysregulation of HAT activity has been implicated in various diseases, including cancer, neurodegenerative diseases, and inflammation. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of several HATs, including p300, CBP, and PCAF, and has been used as a tool compound to study the biological mechanisms of these diseases.

properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWKCSOHRZVAOB-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CNC(=O)/C=C/C2=CC=CS2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide

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